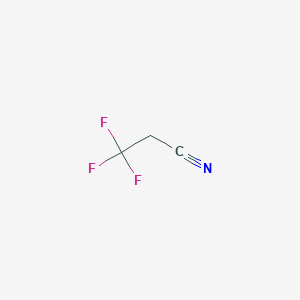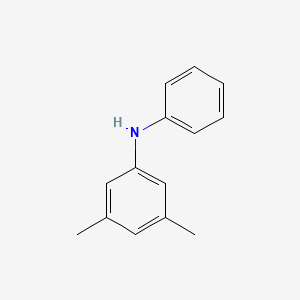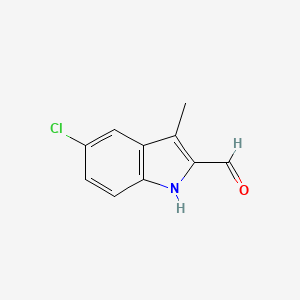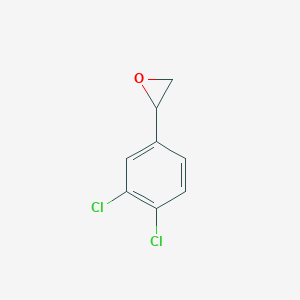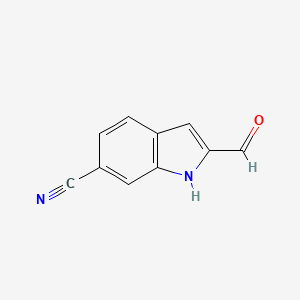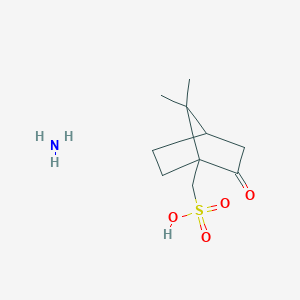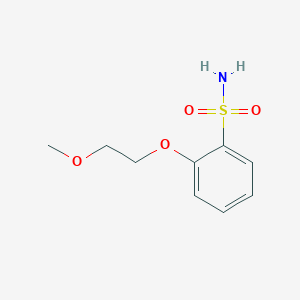
Cinobufaginol
Vue d'ensemble
Description
Cinobufaginol is a natural product derived from the skin of the toad species Bufo bufo gargarizans. It belongs to the class of bufadienolides, which are known for their potent biological activities, particularly in traditional Chinese medicine. This compound has garnered significant attention due to its potential therapeutic applications, especially in the treatment of various cancers .
Applications De Recherche Scientifique
Chemistry: Used as a model compound for studying bufadienolides and their chemical properties.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Mécanisme D'action
Target of Action
Cinobufaginol, a natural bufadienolide isolated from toad venom, has been found to have multiple targets of action. It has been reported to target the Epidermal Growth Factor Receptor (EGFR), which is amplified in various types of cancer . In addition, it has been found to interact with key targets such as ATP1A1, GNAS, MAPK1, and PRKCA .
Mode of Action
This compound interacts with its targets in a way that inhibits the proliferation of certain cancer cells. For instance, it has been found to inhibit the proliferation of EGFR amplified GBM cells, and PTEN deficiency enhances its anti-proliferation effects . This compound blocks EGFR phosphorylation and its downstream signaling, which additionally induces apoptosis and cytotoxicity in EGFR amplified cancer cells .
Biochemical Pathways
This compound affects several biochemical pathways. It has been found to block EGFR signaling, which is a key pathway in many types of cancer . Additionally, it has been found to affect adrenergic signaling in cardiomyocytes .
Pharmacokinetics
It has been found that different formulations of this compound, such as capsules and injections, have different pharmacokinetic behaviors . This could potentially affect the bioavailability of this compound and its therapeutic effects.
Result of Action
The action of this compound results in several molecular and cellular effects. It has been found to inhibit cell proliferation, induce apoptosis, and elicit cytotoxicity in EGFR amplified cancer cells . In vivo, this compound has been found to suppress tumor growth in both subcutaneous and intracranial U87MG-EGFR xenograft mouse models .
Analyse Biochimique
Biochemical Properties
Cinobufaginol interacts with various enzymes and proteins, playing a significant role in biochemical reactions . It has been found to inhibit the proliferation of carcinoma cell lines with wild-type or mutant EGFR expression . This compound blocks EGFR phosphorylation and its downstream signaling .
Cellular Effects
This compound has a profound impact on various types of cells and cellular processes . It influences cell function by blocking EGFR signaling, inhibiting cell proliferation, and inducing apoptosis . This compound also impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms . It blocks EGFR phosphorylation and its downstream signaling, which additionally induces apoptosis and cytotoxicity in EGFR amplified cancer cells . The mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . It has been found to suppress tumor growth in both subcutaneous and intracranial U87MG-EGFR xenograft mouse models
Metabolic Pathways
This compound is involved in several metabolic pathways It interacts with various enzymes and cofactors
Transport and Distribution
This compound is transported and distributed within cells and tissues It interacts with various transporters or binding proteins
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of cinobufaginol typically involves the extraction and purification from the dried skin of Bufo bufo gargarizans. The extraction process often employs solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone . The purified compound is then subjected to various chromatographic techniques to isolate this compound in its pure form.
Industrial Production Methods
Industrial production of this compound follows a similar extraction and purification process but on a larger scale. The dried toad skin is processed using large-scale extraction equipment, and the solvents are recovered and reused to minimize waste. The final product is obtained through high-performance liquid chromatography, ensuring high purity and consistency .
Analyse Des Réactions Chimiques
Types of Reactions
Cinobufaginol undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens in the presence of a catalyst or nucleophiles in polar solvents.
Major Products
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of this compound, which may exhibit different biological activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bufalin
- Resibufogenin
- 19-oxo-bufalin
- Marinobufagin
- Telocinobufagin
Uniqueness
Cinobufaginol is unique among bufadienolides due to its selective inhibition of epidermal growth factor receptor phosphorylation and its potent anti-cancer properties. While other bufadienolides also exhibit biological activities, this compound’s specificity for epidermal growth factor receptor and its downstream signaling pathways make it a promising therapeutic agent for treating cancers with epidermal growth factor receptor amplification .
Propriétés
IUPAC Name |
[14-hydroxy-11-(hydroxymethyl)-7-methyl-6-(6-oxopyran-3-yl)-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-5-yl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34O7/c1-14(28)32-22-21(15-3-6-20(30)31-12-15)24(2)9-8-18-19(26(24)23(22)33-26)5-4-16-11-17(29)7-10-25(16,18)13-27/h3,6,12,16-19,21-23,27,29H,4-5,7-11,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDRVIPFIZZDLGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(C2(CCC3C(C24C1O4)CCC5C3(CCC(C5)O)CO)C)C6=COC(=O)C=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70985577 | |
| Record name | 16-(Acetyloxy)-3,19-dihydroxy-14,15-epoxybufa-20,22-dienolide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70985577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
458.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6691-83-4 | |
| Record name | 16-(Acetyloxy)-3,19-dihydroxy-14,15-epoxybufa-20,22-dienolide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70985577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How has the structure of cinobufaginol been elucidated?
A2: The structure of this compound, a compound isolated from Chan Su (Venenum Bufonis), was elucidated using proton resonance spectroscopy. [] This technique allowed researchers to determine the arrangement of hydrogen atoms within the molecule, providing crucial information for understanding its structure.
Q2: How can I analyze the presence and quantity of this compound in Venenum Bufonis samples?
A3: High-performance liquid chromatography (HPLC) has been successfully employed to simultaneously identify and quantify this compound and other bufadienolides in Venenum Bufonis. [] This method offers a reliable and sensitive approach for quality control and analysis of this traditional Chinese medicine.
Q3: Are there significant variations in the concentration of this compound among different batches of Venenum Bufonis?
A4: Yes, research indicates significant variations exist in the content of this compound and other bufadienolides across different batches of Venenum Bufonis. [] This highlights the importance of quality control measures, such as the utilization of HPLC analysis, to ensure consistent therapeutic efficacy and patient safety.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


